molecular formula C18H24N4O4S B2408104 2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-17-2

2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2408104
CAS No.: 2034474-17-2
M. Wt: 392.47
InChI Key: FMRQBWUGTAKEFL-UHFFFAOYSA-N
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Description

2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034474-17-2) is a chemical compound with the molecular formula C18H24N4O4S and a molecular weight of 392.47 g/mol . This complex small molecule features a piperidine core and an isonicotinonitrile group, which are structural motifs commonly explored in medicinal chemistry and drug discovery research . The compound is characterized by a topological polar surface area of 112 Ų and an XLogP3 value of 0.7, properties that are relevant for researchers investigating the pharmacokinetic profiles of new chemical entities . As a building block, this compound can be used in the synthesis of more complex molecules for high-throughput screening and biological evaluation. Its structure suggests potential for interaction with various biological targets, making it a candidate for developing novel therapeutic agents. Researchers can utilize this compound in studies aimed at hit-to-lead optimization and structure-activity relationship (SAR) analysis. This product is intended for research purposes in laboratory settings only. It is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-27(24,25)22-9-5-15(6-10-22)18(23)21-8-2-3-16(13-21)26-17-11-14(12-19)4-7-20-17/h4,7,11,15-16H,2-3,5-6,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRQBWUGTAKEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile, with CAS number 2034503-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is C17H23N5O4SC_{17}H_{23}N_{5}O_{4}S with a molecular weight of 393.5 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine and isonicotinonitrile have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that related compounds effectively inhibited the proliferation of breast cancer cells, suggesting that this compound may possess similar properties.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of piperidine derivatives. Compounds structurally related to this compound have shown efficacy against a range of bacterial strains, indicating that this compound may also have broad-spectrum antimicrobial activity.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. It has been suggested that such compounds can inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. A study on related sulfonamide derivatives revealed inhibition constants (K_i) in the low micromolar range against specific isoforms of CA, which could be extrapolated to predict similar activity for our compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPiperidine derivativesInhibition of cancer cell proliferation
AntimicrobialIsonicotinone analogsBroad-spectrum antibacterial activity
Enzyme InhibitionSulfonamide derivativesK_i values: 57.7 - 98.2 µM against CA II

Case Studies

  • Anticancer Efficacy : A study conducted on a series of piperidine-based compounds demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating strong potential for further development.
  • Antimicrobial Screening : Another investigation evaluated the antimicrobial effects of structurally similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Enzyme Inhibition : The inhibition profile of related compounds against carbonic anhydrase isoforms was assessed using a stopped-flow CO2 hydrase assay, revealing selective inhibition patterns which could be beneficial for therapeutic applications targeting specific diseases.

Q & A

Q. Table 1: Key Physicochemical Properties (Representative Data)

PropertyValue/DescriptionReference
Log S (aqueous solubility)-3.2 (predicted)
TPSA98.5 Ų
Hydrogen Bond Acceptors6
HPLC Retention Time12.4 min (C18 column)

Q. Table 2: Yield Optimization Strategies

StrategyOutcome (Example)Reference
EDCI/HOBt coupling56–57% yield for amide bonds
Cesium carbonate baseImproved SN2 efficiency
Stepwise purification99% purity via HPLC

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